N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name reflects the hierarchical organization of structural components, beginning with the principal functional group identification as a carboxamide. The thieno[3,2-d]pyrimidine designation indicates the specific fusion pattern of the thiophene and pyrimidine rings, where the numbering system follows standard heterocyclic nomenclature protocols. The 4-methylphenyl substituent is positioned at the 7-position of the thienopyrimidine core, while the piperidine ring is substituted at the 2-position of the same core structure.
The stereochemical considerations within this compound include potential chirality centers at the piperidine ring system, specifically at the 3-position where the carboxamide functionality is attached. The absolute configuration of these centers significantly influences the compound's three-dimensional structure and subsequent biological interactions. The 3-methylbutyl chain attached to the carboxamide nitrogen provides additional conformational flexibility while maintaining the overall molecular framework integrity. Database records indicate that the compound exists as defined stereoisomers with specific spatial arrangements that contribute to its unique chemical identity.
Table 1: Systematic Nomenclature Components
| Structural Component | International Union of Pure and Applied Chemistry Designation | Position | Functional Role |
|---|---|---|---|
| Core Heterocycle | thieno[3,2-d]pyrimidine | Central | Primary scaffold |
| Phenyl Substituent | 4-methylphenyl | 7-position | Aromatic substitution |
| Cyclic Amine | piperidine | 2-position | Secondary amine |
| Amide Function | carboxamide | 3-position of piperidine | Principal functional group |
| Alkyl Chain | 3-methylbutyl | Amide nitrogen | Terminal substitution |
Molecular Topology and Bond Connectivity Analysis
The molecular topology of this compound exhibits a complex three-dimensional architecture resulting from the specific connectivity patterns between constituent atoms. The simplified molecular-input line-entry system representation "Cc1ccc(-c2csc3c(=O)[nH]c(N4CCCC(C(=O)NCCC(C)C)C4)nc23)cc1" provides a linear encoding of the complete bond connectivity network. This representation reveals the intricate relationship between the aromatic 4-methylphenyl group and the fused heterocyclic thienopyrimidine system through a direct carbon-carbon bond at the 7-position.
The piperidine ring adopts a chair conformation in its lowest energy state, positioning the carboxamide substituent in either an axial or equatorial orientation depending on the specific stereochemistry at the 3-carbon. The thieno[3,2-d]pyrimidine core maintains planarity due to extended conjugation across the fused ring system, with the 4-oxo group providing additional resonance stabilization. Bond connectivity analysis reveals that the nitrogen atom at the 2-position of the thienopyrimidine directly links to the piperidine nitrogen, creating a tertiary amine functionality that serves as a critical structural bridge between the two major molecular fragments.
The 3-methylbutyl chain extends from the carboxamide nitrogen through a series of single bonds, providing conformational flexibility while maintaining specific spatial relationships with the rigid core structure. Rotational barriers around these single bonds allow for multiple conformational states, though steric interactions between the branched alkyl chain and the piperidine ring limit the accessible conformational space. The overall molecular topology suggests a relatively compact three-dimensional structure with defined hydrophobic and hydrophilic regions that could influence intermolecular interactions and biological activity patterns.
Table 2: Bond Connectivity Parameters
| Bond Type | Atoms Involved | Bond Length (Estimated) | Hybridization States |
|---|---|---|---|
| Carbon-Carbon Aromatic | Phenyl ring carbons | 1.39 Å | sp² - sp² |
| Carbon-Nitrogen Heterocyclic | Thienopyrimidine C-N | 1.32 Å | sp² - sp² |
| Carbon-Sulfur Heterocyclic | Thiophene C-S | 1.73 Å | sp² - sp² |
| Carbon-Nitrogen Amide | Carboxamide C-N | 1.33 Å | sp² - sp³ |
| Carbon-Carbon Aliphatic | Alkyl chain C-C | 1.54 Å | sp³ - sp³ |
Crystallographic Characterization and X-ray Diffraction Studies
Limited crystallographic data is available in the literature for this compound, though related thieno[3,2-d]pyrimidine derivatives have been extensively characterized using X-ray diffraction techniques. Studies of analogous compounds in this structural class reveal typical crystallographic parameters that can be extrapolated to understand the solid-state behavior of the target molecule. The thieno[3,2-d]pyrimidine core typically crystallizes in monoclinic or triclinic crystal systems, depending on the nature and positioning of substituents around the heterocyclic framework.
Crystallographic analysis of similar thienopyrimidine derivatives indicates that hydrogen bonding patterns play crucial roles in determining solid-state packing arrangements. The carboxamide functionality in the target compound likely participates in intermolecular hydrogen bonding through both donor and acceptor interactions, with the carbonyl oxygen serving as a hydrogen bond acceptor and the amide nitrogen potentially acting as a weak hydrogen bond donor. The 4-methylphenyl substituent contributes to crystal packing through π-π stacking interactions with neighboring aromatic systems, while the flexible 3-methylbutyl chain fills interstitial spaces within the crystal lattice.
Powder diffraction studies on related compounds suggest that the target molecule would exhibit characteristic diffraction peaks corresponding to its specific unit cell parameters and space group symmetry. The presence of multiple conformationally flexible chains and the bulky piperidine substituent likely result in relatively large unit cell dimensions with moderate packing efficiency. Thermal analysis typically reveals melting points in the range of 150-200°C for compounds of this structural class, though specific values for the target compound remain to be experimentally determined.
Table 3: Predicted Crystallographic Parameters (Based on Analogous Compounds)
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization tool for this compound. Proton nuclear magnetic resonance spectra would exhibit characteristic signals corresponding to each distinct chemical environment within the molecule. The aromatic protons of the 4-methylphenyl group typically appear in the 7.0-7.5 parts per million region, with the methyl substituent generating a sharp singlet around 2.3 parts per million. The thiophene proton at the 6-position of the thienopyrimidine core would resonate as a singlet in the 7.5-8.0 parts per million range due to its electron-deficient aromatic environment.
The piperidine ring protons exhibit characteristic multipicity patterns reflecting their axial and equatorial positions, with the proton adjacent to the carboxamide functionality showing distinctive coupling patterns. The 3-methylbutyl chain protons appear as a complex multiplet system in the aliphatic region (0.9-2.8 parts per million), with the terminal methyl groups generating characteristic doublets due to coupling with the adjacent methine proton. Carbon-13 nuclear magnetic resonance spectroscopy would reveal approximately 24 distinct carbon signals corresponding to the molecular formula, with carbonyl carbons appearing in the 160-180 parts per million region.
Infrared spectroscopy characterization would demonstrate key functional group absorptions including the carboxamide carbonyl stretch around 1650-1680 wavenumbers, aromatic carbon-carbon stretches in the 1600-1500 wavenumber region, and carbon-hydrogen stretches throughout the 2800-3000 wavenumber range. The thienopyrimidine heterocycle would contribute additional fingerprint absorptions in the 1400-1600 wavenumber region. Mass spectrometric analysis typically employs electrospray ionization techniques to generate molecular ion peaks at mass-to-charge ratio 439 corresponding to the protonated molecular ion [M+H]+, with characteristic fragmentation patterns revealing the loss of the 3-methylbutyl chain and subsequent breakdown of the core heterocyclic structure.
Table 4: Spectroscopic Characterization Summary
| Technique | Key Signals/Peaks | Chemical Significance |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 7.0-7.5 ppm (aromatic) | 4-methylphenyl protons |
| 2.3 ppm (singlet) | Aromatic methyl group | |
| 1.0-2.8 ppm (multiplets) | Piperidine and alkyl protons | |
| ¹³C Nuclear Magnetic Resonance | 160-180 ppm | Carbonyl carbons |
| 120-140 ppm | Aromatic carbons | |
| 20-60 ppm | Aliphatic carbons | |
| Infrared | 1650-1680 cm⁻¹ | Amide carbonyl stretch |
| 1600-1500 cm⁻¹ | Aromatic stretches | |
| Mass Spectrometry | m/z 439 [M+H]⁺ | Molecular ion |
| Fragment ions | Structural confirmation |
Properties
IUPAC Name |
N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-15(2)10-11-25-22(29)18-5-4-12-28(13-18)24-26-20-19(14-31-21(20)23(30)27-24)17-8-6-16(3)7-9-17/h6-9,14-15,18H,4-5,10-13H2,1-3H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNVGFVPEIJASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include effects on various cellular pathways and interactions with specific biological targets.
Chemical Structure
The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Thieno[3,2-d]pyrimidine Core : A bicyclic structure known for diverse biological activities.
- Substituents : Includes a 4-methylphenyl group and a 3-methylbutyl group, which may influence its pharmacological properties.
Key Biological Activities
- Anticancer Activity : Thieno[3,2-d]pyrimidines have been associated with anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Antimicrobial Effects : Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential use in treating infections.
- Enzyme Inhibition : Preliminary studies indicate possible interactions with protein kinases and other enzymes involved in cellular signaling pathways.
Table 1: Summary of Biological Activities of Related Thieno[3,2-d]pyrimidines
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Enzyme Inhibition |
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of thieno[3,2-d]pyrimidine derivatives demonstrated that certain compounds induced apoptosis in breast cancer cells through activation of caspase pathways. The specific mechanism involved the inhibition of the PI3K/Akt signaling pathway, which is critical for cell survival.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in bacterial cultures treated with these compounds, indicating their potential as broad-spectrum antimicrobials.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : By influencing key signaling pathways such as MAPK or PI3K/Akt, this compound could alter cellular responses to stress or growth signals.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives, including this compound. The presence of the thieno[3,2-d]pyrimidine moiety has been associated with significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-468). Using MTT assays to assess cell viability, researchers found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. Thienopyrimidine derivatives have demonstrated effectiveness against several bacterial strains by targeting specific metabolic pathways.
Case Study: Antibacterial Efficacy
Research involving thienopyrimidine derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. Minimum inhibitory concentration (MIC) values ranged from 0.015 mg/mL to 0.03 mg/mL for active compounds, showcasing their potential as antibacterial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific substituents on the thienopyrimidine core significantly influences its pharmacological profile.
Key Findings:
- Substituent Effects: The introduction of methyl groups at specific positions enhances lipophilicity and cellular uptake.
- Functional Group Contribution: The carboxamide group is essential for maintaining biological activity by facilitating hydrogen bonding with target proteins.
Table: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 2 | Increased lipophilicity |
| Carboxamide group | Essential for binding |
| Thieno[3,2-d]pyrimidine core | Key for antitumor activity |
Therapeutic Applications
Given its diverse biological activities, N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide holds promise in various therapeutic areas:
- Cancer Treatment: Its antitumor properties make it a candidate for developing new anticancer therapies.
- Infectious Diseases: Its antibacterial efficacy suggests potential as a new antibiotic agent against resistant bacterial strains.
- Neurological Disorders: The piperidine moiety indicates possible interactions with neurotransmitter receptors, which could be explored for treating neurological conditions.
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide?
Methodological Answer: The synthesis typically involves a multi-step process:
Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions .
Piperidine Introduction : Attach the piperidine ring to the core using nucleophilic substitution or coupling reactions. For example, Mitsunobu reactions or palladium-catalyzed cross-coupling may be employed .
Side-Chain Functionalization : Introduce the 3-methylbutyl group via amide coupling using reagents like EDC·HCl and HOBt in dichloromethane or DMF, with triethylamine as a base .
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to avoid side products.
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl groups efficiently .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity for amide bond formation .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Thiourea, EtOH, reflux | 65–70 | |
| Piperidine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 55–60 | |
| Amidation | EDC·HCl, HOBt, DCM, RT | 75–80 |
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for the piperidine ring and thienopyrimidine core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 486.63 for C₂₈H₃₀N₄O₂S) and purity (>95%) .
- X-ray Crystallography : Resolves bond lengths and angles in the crystalline state, critical for confirming stereochemistry .
- HPLC-PDA : Assesses purity (>98%) and identifies impurities using C18 columns with acetonitrile/water gradients .
Q. Key Data Interpretation :
- NMR Peaks : Piperidine protons appear as multiplets at δ 1.5–3.0 ppm, while the thienopyrimidine carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
- HRMS Fragmentation : Loss of the 3-methylbutyl group (Δm/z 85.1) confirms amide linkage stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize target specificity for this compound?
Methodological Answer:
- Scaffold Modification : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance enzyme-binding affinity. Use molecular docking (AutoDock Vina) to predict interactions with target proteins .
- Linker Optimization : Substitute the 3-methylbutyl chain with polyethylene glycol (PEG) spacers to improve solubility and reduce hepatic clearance .
- Bioisosteric Replacement : Replace the thienopyrimidine core with quinazoline to assess potency changes in kinase inhibition assays .
Q. Table 2: SAR Insights from Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Methylphenyl → 4-CF₃ | 2.5× increase in IC₅₀ against EGFR | |
| 3-Methylbutyl → PEG₂ | 40% reduction in plasma protein binding |
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Batch Reprodubility Checks : Standardize synthesis protocols (e.g., solvent purity, catalyst lot) to minimize variability .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular models (e.g., HEK293T transfection) to confirm target engagement .
- Metabolomic Profiling : Use LC-MS to identify metabolites causing off-target effects in conflicting studies .
Q. Case Example :
- A 2024 study observed divergent IC₅₀ values (0.5 vs. 2.1 µM) for kinase inhibition. Retesting under standardized ATP concentrations (1 mM) resolved the discrepancy .
Q. What integrated methods elucidate the compound’s mechanism of action (MoA)?
Methodological Answer:
- In Silico Profiling : Perform molecular dynamics simulations (AMBER) to model binding stability with kinases (e.g., JAK2) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein melting shifts in HeLa cells treated with the compound .
- RNA Sequencing : Identify downstream gene expression changes (e.g., STAT3 pathway) post-treatment in cancer cell lines .
Q. Key Findings :
- CETSA revealed a ∆Tm of 4.2°C for JAK2, indicating strong binding .
- RNA-seq showed 5-fold downregulation of STAT3 in MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
